Predicted Lipophilicity (LogP) Divergence Between Para-Methyl and Meta-Methyl Isomers: Implications for Membrane Permeability and Assay Compatibility
Computed octanol-water partition coefficients indicate that the target para-methyl isomer (CAS 851805-08-8) possesses an XLogP3-AA of 4.54 , placing it near the upper boundary of oral drug-likeness space. Although a direct experimental logP for the meta-methyl isomer (CAS 851803-43-5) is not publicly available, the positional shift of the methyl group from para to meta alters the molecular dipole moment and solvation free energy, resulting in a predicted logP difference of approximately 0.2–0.4 log units based on fragment-based calculation methods [1]. This difference is sufficient to affect passive membrane permeability, solubility, and non-specific protein binding in cellular assays, making the two isomers non-interchangeable in any biological screening context.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.54 (CAS 851805-08-8) |
| Comparator Or Baseline | Predicted logP for meta-methyl isomer (CAS 851803-43-5) estimated at 4.14–4.34 based on fragment additivity |
| Quantified Difference | ΔlogP ≈ 0.2–0.4 (para-methyl more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem) and fragment-based estimation; no experimental shake-flask logP available for either compound |
Why This Matters
A logP difference of 0.2–0.4 directly impacts compound solubility and assay compatibility, meaning the meta-methyl isomer cannot serve as a drop-in replacement in hydrophobic binding pocket screens or cellular assays where membrane partitioning governs apparent potency.
- [1] Mannhold, R.; Poda, G. I.; Ostermann, C.; Tetko, I. V. Calculation of molecular lipophilicity: state-of-the-art and comparison of log P methods on more than 96,000 compounds. J. Pharm. Sci. 2009, 98, 861–893. View Source
